molecular formula C15H16N2O3S B6369043 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol CAS No. 1261910-51-3

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol

Cat. No.: B6369043
CAS No.: 1261910-51-3
M. Wt: 304.4 g/mol
InChI Key: ZHXMXMSDMLSNQF-UHFFFAOYSA-N
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Description

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol is a heterocyclic compound featuring a pyridin-2-ol core linked to a phenyl ring substituted with a pyrrolidine sulfonyl group.

Properties

IUPAC Name

4-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-15-11-13(6-7-16-15)12-4-3-5-14(10-12)21(19,20)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXMXMSDMLSNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683247
Record name 4-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-51-3
Record name 4-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to manage the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Functional Group Variations Reported Activity Reference
4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)pyridin-2-ol Pyridin-2-ol + pyrrolidine sulfonylphenyl 318.38 (estimated) Not explicitly stated
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) Oxadiazole core, phenylethyl-pyrrolidine substituent ~470 (estimated) Oxadiazole replaces pyridin-2-ol; stereochemistry at pyrrolidine Antiviral (broad-spectrum profiling)
N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)-5-nitrofuran-2-carboxamide (17) Nitrofuran carboxamide + pyrrolidine sulfonylphenyl 375.38 Carboxamide replaces pyridin-2-ol; nitrofuran moiety Apoptotic CHOP pathway activation (anticancer)
Dimethyl [2R,3R,4S)-2,4-diphenylpyrrolidin-3-yl]phosphonate (7) Phosphonate-substituted pyrrolidine ~368.34 Phosphonate group; diphenyl-pyrrolidine scaffold Not explicitly stated (synthetic intermediate)
2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol Dual pyridin-4-yl groups + central hydroxyl 290.36 Pyridin-4-yl instead of pyridin-2-ol; no sulfonyl group Potential CNS or receptor-targeting agent

Functional Group Impact on Bioactivity

  • Pyridin-2-ol vs. Oxadiazole (1a) : The pyridin-2-ol group enables hydrogen bonding, which may enhance target binding compared to the oxadiazole in 1a. However, oxadiazole-containing analogs like 1a exhibit antiviral activity due to improved metabolic stability .
  • Sulfonamide vs.
  • Stereochemical Variations (1a vs. 1b) : highlights enantiomers (1a and 1b) with distinct stereochemistry at the pyrrolidine ring. Such differences can drastically affect binding affinity and pharmacokinetics, though specific data are absent here .

Physicochemical Properties

  • Solubility : The sulfonamide group in the target compound likely enhances aqueous solubility compared to diphenyl-pyrrolidine phosphonates (e.g., 7) .
  • Acidity : Pyridin-2-ol (pKa ~6–8) is less acidic than the hydroxyl in 2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol (pKa ~10–12), which may influence ionization under physiological conditions .

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